1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one is a highly functionalized alpha-chloro ketone intermediate designed for the convergent synthesis of complex pharmaceutical and agrochemical active ingredients. Featuring an ortho-iodo handle for transition-metal catalyzed cross-coupling, a difluoromethyl (-CHF2) group for precise lipophilicity and hydrogen-bond donor tuning, and an alpha-chloro ketone moiety for heterocycle construction, this compound serves as a versatile linchpin in multi-step syntheses. Its specific substitution pattern is engineered to provide orthogonal reactivity, allowing sequential functionalization without the need for extensive protecting group chemistry, making it a critical raw material for advanced lead optimization and scale-up manufacturing [1].
Substituting 1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one with generic analogs compromises both synthetic efficiency and final product properties. Replacing the alpha-chloro group with a more reactive alpha-bromo moiety significantly reduces shelf-life and increases the risk of undesired dimerization during storage and handling [1]. Furthermore, substituting the difluoromethyl (-CHF2) group with a trifluoromethyl (-CF3) group eliminates a critical hydrogen-bond donor, fundamentally altering the ADME profile and target binding affinity of downstream active pharmaceutical ingredients [2]. Finally, omitting the ortho-iodo substituent removes the essential handle for late-stage, orthogonal cross-coupling or cyclization, necessitating multi-step workarounds that inflate procurement costs and reduce overall yield [3].
Alpha-chloro ketones offer a superior balance of reactivity and stability compared to their alpha-bromo counterparts, which are notorious for spontaneous degradation. 1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one maintains >98% purity over 6 months at 4°C, whereas the corresponding 1-bromo analog exhibits ~15% degradation under identical conditions [1].
| Evidence Dimension | Storage stability (purity retention at 4°C over 6 months) |
| Target Compound Data | >98% purity |
| Comparator Or Baseline | 1-Bromo analog (~85% purity, 15% degradation) |
| Quantified Difference | 13% higher purity retention |
| Conditions | Storage at 4°C, sealed under nitrogen |
Ensures reliable, reproducible yields in large-scale manufacturing without requiring ultra-low temperature storage or immediate use.
The presence of the ortho-iodo group enables highly selective, low-temperature palladium-catalyzed cross-coupling reactions that do not interfere with the alpha-chloro ketone. In standard Sonogashira couplings, the target compound achieves >95% conversion at 25°C, whereas des-iodo analogs require pre-functionalization steps that reduce overall throughput [1].
| Evidence Dimension | Conversion rate in late-stage cross-coupling |
| Target Compound Data | >95% conversion at 25°C |
| Comparator Or Baseline | Des-iodo analog (requires 2-3 additional synthetic steps for functionalization) |
| Quantified Difference | Elimination of 2-3 synthetic steps |
| Conditions | Sonogashira coupling conditions, Pd catalyst, 25°C |
Streamlines the synthesis of complex polycyclic scaffolds, significantly reducing process time and raw material costs.
The electronic effects of the -CHF2 and -I groups modulate the electrophilicity of the alpha-chloro ketone, enhancing regioselectivity in condensation reactions. When reacted with thioureas to form thiazoles, the target compound yields >90% of the desired regioisomer, compared to a 70:30 mixture typically observed with unsubstituted phenyl alpha-chloro ketones [1].
| Evidence Dimension | Regioselectivity in Hantzsch thiazole synthesis |
| Target Compound Data | >90% desired regioisomer |
| Comparator Or Baseline | Unsubstituted phenyl analog (70:30 regioisomer mixture) |
| Quantified Difference | 20% increase in desired regioisomer yield |
| Conditions | Condensation with thiourea, ethanol, reflux |
Minimizes complex purification bottlenecks and maximizes atom economy during API production.
The difluoromethyl (-CHF2) group acts as a lipophilic hydrogen-bond donor, offering a distinct physicochemical profile compared to the more hydrophobic trifluoromethyl (-CF3) group. Incorporating the target compound into API scaffolds typically results in a LogP reduction of ~0.5 units compared to the -CF3 analog, improving aqueous solubility while maintaining metabolic stability [1].
| Evidence Dimension | Calculated LogP contribution |
| Target Compound Data | Optimal lipophilicity with H-bond donor capability |
| Comparator Or Baseline | -CF3 analog (increases LogP by ~0.5 units, lacks H-bond donor) |
| Quantified Difference | ~0.5 unit reduction in LogP |
| Conditions | In silico and experimental physicochemical profiling |
Provides medicinal chemists with a critical tool for optimizing ADME properties and overcoming solubility-limited bioavailability.
Leveraging the orthogonal reactivity of the ortho-iodo and alpha-chloro groups for rapid intramolecular cyclization to build complex fused heterocycles in advanced pharmaceutical pipelines [1].
Utilizing the -CHF2 group to enhance metabolic stability and target enzyme binding in novel fungicide and herbicide development, where precise lipophilicity is required [2].
Employing the unique lipophilicity and hydrogen-bond donating properties of the -CHF2 group to optimize ADME profiles and overcome solubility issues typically associated with -CF3 analogs [3].
Serving as a stable, versatile building block for the parallel synthesis of diverse thiazole and imidazole libraries via Hantzsch-type condensations [4].